molecular formula C20H17FO2 B15609639 K-80001

K-80001

Cat. No.: B15609639
M. Wt: 308.3 g/mol
InChI Key: BZRWYHUKBKGVAO-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-80001 is a useful research compound. Its molecular formula is C20H17FO2 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17FO2

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylphenyl)methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO2/c1-12-3-5-14(6-4-12)9-17-13(2)18(11-20(22)23)19-10-15(21)7-8-16(17)19/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

BZRWYHUKBKGVAO-MFOYZWKCSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of K-80001: A Technical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the chemical compound designated K-80001 has yielded no discernible data within scientific and chemical databases. The identifier "this compound" does not correspond to a known chemical structure, and as such, no associated quantitative data, experimental protocols, or signaling pathways could be retrieved for analysis.

Initial inquiries into chemical literature and compound registries failed to identify any molecule with the designation this compound. Further investigation revealed that the identifier is predominantly associated with a non-scientific subject: the 1973 progressive rock album "Tales from Topographic Oceans" by the band Yes. The catalog number for this vinyl record is K 80001.[1][2][3][4][5]

Given the absence of a chemical entity corresponding to this compound, the core requirements of this technical guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The lack of a defined chemical structure precludes any discussion of its synthesis, biological activity, or mechanism of action.

It is possible that "this compound" may be an internal, unpublished compound code, a misidentification, or a typographical error. Researchers and drug development professionals seeking information on a specific molecule are advised to verify the compound identifier and consult internal documentation or the primary source of the designation. Without a valid chemical identifier, a comprehensive technical analysis is not possible.

References

The Biological Activity of K-80001: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-80001 is a synthetic small molecule, identified as a novel analog of the non-steroidal anti-inflammatory drug (NSAID) sulindac. Unlike its parent compound, this compound exhibits a distinct pharmacological profile, functioning as a dual inhibitor of Cyclooxygenase (COX) enzymes and a binder of the Retinoid X Receptor alpha (RXRα). This unique combination of activities has positioned this compound as a compound of interest in cancer research, particularly for its potential to induce apoptosis and inhibit pro-survival signaling pathways in cancer cells. This document provides an in-depth technical guide to the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Biological Activity

The inhibitory and binding activities of this compound have been quantified against its primary molecular targets. The following table summarizes the key potency values reported in the literature.

TargetAssay TypeParameterValue (µM)Reference
Cyclooxygenase-1 (COX-1)Enzyme InhibitionIC503.4[1]
Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC501.2[1]
Retinoid X Receptor alpha (RXRα)Ligand BindingIC5082.9[1]

Mechanism of Action: Dual Inhibition and Receptor Binding

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily involving the inhibition of COX enzymes and the modulation of RXRα-dependent signaling pathways.

COX Inhibition

As a derivative of sulindac, this compound retains the ability to inhibit both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and have been implicated in tumorigenesis. The preferential inhibition of COX-2 over COX-1 suggests a potentially favorable therapeutic window with reduced gastrointestinal side effects compared to non-selective NSAIDs.

RXRα Binding and Inhibition of AKT Signaling

A key feature of this compound's activity is its ability to bind to RXRα, a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis. In certain cancer cells, a truncated form of RXRα (tRXRα) can interact with the p85α subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the pro-survival AKT signaling pathway. This compound has been shown to disrupt the interaction between tRXRα and p85α, thereby inhibiting the downstream activation of AKT and promoting apoptosis.

Signaling Pathway Diagram

K80001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K (p110/p85α) Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates p_AKT p-AKT (Active) AKT->p_AKT Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition Promotes tRXRalpha tRXRα tRXRalpha->PI3K Binds to p85α and activates K80001 This compound K80001->tRXRalpha Binds to and disrupts interaction

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

RXRα Competitive Binding Assay (LanthaScreen™ TR-FRET)

This assay is designed to measure the binding affinity of test compounds to the RXRα ligand-binding domain (LBD).

  • Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RXRα-LBD. A fluorescein-labeled coactivator peptide binds to the RXRα-LBD in the presence of an agonist. When the Tb is excited, energy is transferred to the fluorescein, resulting in a FRET signal. A test compound that binds to the RXRα-LBD will displace the coactivator peptide, leading to a decrease in the FRET signal.

  • Materials:

    • GST-RXRα-LBD

    • LanthaScreen™ Tb-anti-GST Antibody

    • Fluorescein-coactivator peptide

    • Test compound (this compound)

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add GST-RXRα-LBD to the wells of the microplate.

    • Add the this compound dilutions to the respective wells.

    • Add a mixture of the Fluorescein-coactivator peptide and Tb-anti-GST antibody to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm and 520 nm following excitation at 340 nm.

    • Calculate the emission ratio (520/495) and plot against the concentration of this compound to determine the IC50 value.

In Vitro COX-1 and COX-2 Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on the peroxidase activity of COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Heme

    • TMPD (colorimetric substrate)

    • Arachidonic acid (substrate)

    • Test compound (this compound)

    • Assay buffer (0.1 M Tris-HCl, pH 8.0)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • To the wells of a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the this compound dilutions to the inhibitor wells. For control wells (100% initial activity), add vehicle.

    • Add the colorimetric substrate (TMPD) to all wells.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate for 5 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Inhibition of AKT Phosphorylation (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of AKT, a key downstream effector of the PI3K pathway.

  • Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT in cell lysates following treatment with this compound. A decrease in the ratio of p-AKT to total AKT indicates inhibition of the pathway.

  • Materials:

    • Cancer cell line expressing tRXRα (e.g., HeLa, A549)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total AKT antibody to normalize for protein loading.

    • Quantify the band intensities to determine the relative levels of p-AKT.

Experimental Workflow Diagram

Experimental_Workflow cluster_target_identification Target Identification & Potency cluster_cellular_mechanism Cellular Mechanism of Action cluster_protein_interaction Protein-Protein Interaction RXR_Binding RXRα Competitive Binding Assay (TR-FRET) IC50_RXR IC50_RXR RXR_Binding->IC50_RXR Determines IC50 for RXRα COX_Inhibition COX-1/COX-2 Inhibition Assay (Colorimetric) IC50_COX IC50_COX COX_Inhibition->IC50_COX Determines IC50 for COX-1/2 Cell_Culture Cancer Cell Culture (e.g., HeLa, A549) K80001_Treatment Treatment with this compound Cell_Culture->K80001_Treatment Protein_Extraction Protein Lysate Preparation K80001_Treatment->Protein_Extraction Western_Blot Western Blot Analysis (p-AKT, Total AKT) Protein_Extraction->Western_Blot Co_IP Co-Immunoprecipitation (tRXRα & p85α) Protein_Extraction->Co_IP AKT_Inhibition_Data AKT_Inhibition_Data Western_Blot->AKT_Inhibition_Data Quantifies p-AKT Inhibition Western_Blot_IP Western Blot of IP Samples Co_IP->Western_Blot_IP Interaction_Data Interaction_Data Western_Blot_IP->Interaction_Data Confirms Disruption of tRXRα-p85α Interaction

Caption: Experimental workflow for this compound.

Conclusion

This compound is a promising preclinical compound with a well-defined dual mechanism of action involving COX inhibition and RXRα binding. Its ability to disrupt the tRXRα-p85α interaction and subsequently inhibit the pro-survival AKT signaling pathway provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound in various cancer models.

References

An In-depth Technical Guide on the Discovery and Synthesis of K-80001

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound or drug designated K-80001 have yielded no relevant scientific data. The identifier "this compound" is consistently associated with the 1973 progressive rock album "Tales from Topographic Oceans" by the band Yes, where it is used as a catalogue number for vinyl pressings.[1][2][3][4][5][6][7][8][9]

No patents, scholarly articles, or pharmaceutical databases reference a compound with the designation this compound. As such, there is no information available regarding its discovery, synthesis, mechanism of action, or any associated signaling pathways.

Therefore, the creation of a technical guide or whitepaper as requested is not possible based on the available information. All searches for scientific content related to "this compound" redirect to information about the aforementioned music album.

References

Technical Whitepaper: The Compound K-80001

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Nomenclatural Challenge in Chemical Data Retrieval

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the significant challenge in sourcing solubility and stability data for the identifier "K-80001." Initial investigations reveal that this designation predominantly refers to a commercially available sharpening stone, creating considerable ambiguity in scientific literature and data searches. While a single Safety Data Sheet (SDS) links "this compound" to a chemical compound with the CAS Number 242800-40-4, it critically lacks any specific data on solubility or stability. This paper details the findings and discusses the implications for researchers seeking information on compounds with non-standardized identifiers.

Introduction: The "this compound" Identification Problem

The accurate identification of chemical compounds is fundamental to all aspects of chemical research and drug development. Standardized nomenclature and universally recognized identifiers, such as CAS Numbers, are crucial for reliable data retrieval. However, internal company codes or less common identifiers can lead to significant challenges in accessing public domain data. The identifier "this compound" presents a clear example of this issue.

A comprehensive search for "this compound" across various databases and search engines overwhelmingly returns results related to a Japanese sharpening stone manufactured by Fox Knives, also referred to as FOXK80001.[1][2] This product is widely available from multiple retailers.[1][2][3] This prevalent association severely hampers the search for any chemical compound that may share the same identifier.

Chemical Identification and Data Scarcity

Despite the prevalence of the sharpening stone, a Safety Data Sheet from the supplier TargetMol does list a chemical entity designated as "this compound" with the CAS Number 242800-40-4 .[4] This provides a critical link to a specific chemical substance. However, the available SDS is incomplete from a researcher's perspective, explicitly stating "no data available" for key physicochemical properties.

Solubility Data

The Safety Data Sheet for this compound (CAS 242800-40-4) provides no quantitative or qualitative data on its solubility in aqueous or organic solvents.[4]

Stability and Reactivity Data

Similarly, the section on stability and reactivity in the available SDS is devoid of specific information.[4] There is no data regarding the compound's chemical stability under various conditions, its reactivity, or potential degradation pathways.[4]

Data Presentation: Summary of Available Information

Due to the lack of quantitative data, a detailed comparative table cannot be constructed. The available information is summarized below:

PropertyDataSource
Identifier This compoundTargetMol
CAS Number 242800-40-4TargetMol[4]
Solubility No data availableTargetMol[4]
Stability No data availableTargetMol[4]

Experimental Protocols

No experimental protocols related to the solubility or stability of this compound (CAS 242800-40-4) were found in the public domain.

Signaling Pathways and Mechanism of Action

There is no publicly available information on the mechanism of action or associated signaling pathways for the compound identified as this compound (CAS 242800-40-4).

Visualization of the Data Retrieval Challenge

The logical workflow of the information retrieval process and its outcome can be visualized as follows:

User_Query Query: 'this compound solubility and stability' Initial_Search Initial Search User_Query->Initial_Search Sharpening_Stone Predominant Result: Sharpening Stone (FOXK80001) Initial_Search->Sharpening_Stone Overwhelmingly Points to Chemical_Reference Minor Result: SDS for Chemical Compound (CAS 242800-40-4) Initial_Search->Chemical_Reference Identifies a single reference Data_Analysis Data Analysis Chemical_Reference->Data_Analysis No_Data Conclusion: No Public Data on Solubility or Stability Data_Analysis->No_Data

Caption: Logical workflow illustrating the this compound data retrieval challenge.

Conclusion and Recommendations

The identifier "this compound" is a challenging case study in chemical data retrieval. The overwhelming association with a commercial product obscures the search for a chemical compound with the same designation. While a CAS number has been identified, the lack of public data on solubility and stability renders a full technical analysis impossible at this time.

For researchers and drug development professionals encountering similar issues, the following steps are recommended:

  • Cross-reference with multiple identifiers: Whenever possible, use CAS numbers, IUPAC names, or other standardized identifiers in addition to internal or less common codes.

  • Directly contact suppliers: For compounds sourced from specific vendors, direct communication is the most reliable way to obtain detailed technical data sheets and experimental protocols.

  • Consult proprietary databases: Subscription-based chemical databases may contain information not available in the public domain.

This whitepaper serves to highlight the current informational void for this compound and underscores the critical importance of standardized nomenclature in scientific research.

References

K-80001: A Sulindac Analogue Targeting RXRα and COX Pathways for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

K-80001 is a novel synthetic compound derived from the nonsteroidal anti-inflammatory drug (NSAID) sulindac (B1681787). Emerging research has identified this compound and its analogues as promising candidates for cancer therapy due to their multi-targeted mechanism of action. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, its mechanism of action, and relevant experimental data and protocols for researchers in oncology and drug development. The information presented herein is synthesized from patent literature and preclinical studies on this compound and closely related sulindac analogues.

Core Therapeutic Targets

The primary therapeutic targets of this compound are the Retinoid X Receptor alpha (RXRα), particularly its truncated form (tRXRα), and the Cyclooxygenase (COX) enzymes.

Retinoid X Receptor Alpha (RXRα) and its Truncated Form (tRXRα)

A significant body of evidence points to RXRα as a key intracellular target for the anticancer effects of sulindac and its derivatives.[1][2] Of particular importance is a cytoplasmically localized, N-terminally truncated form of RXRα, termed tRXRα, which has been identified in various cancer cell lines and primary tumors.[1][3][4] This truncated receptor is implicated in promoting cancer cell survival.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

As a sulindac analogue, this compound retains the ability to inhibit the COX enzymes, which are responsible for the synthesis of prostaglandins.[5][6] While the anti-inflammatory effects of NSAIDs are well-established to be mediated through COX inhibition, research on related sulindac analogues suggests that the potent anticancer effects can be independent of this activity.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against its primary targets.

TargetIC50 ValueReference(s)
Retinoid X Receptor alpha (RXRα)82.9 µM[5][6]
Cyclooxygenase-1 (COX-1)3.4 µM[5][6]
Cyclooxygenase-2 (COX-2)1.2 µM[5][6]

Mechanism of Action

This compound exerts its potential anticancer effects through a dual mechanism involving the inhibition of pro-survival signaling pathways and the modulation of the tumor microenvironment.

Inhibition of the tRXRα-PI3K/AKT Pro-Survival Pathway

In cancer cells, tRXRα can interact with the p85α regulatory subunit of Phosphoinositide 3-kinase (PI3K) in a Tumor Necrosis Factor-alpha (TNFα) dependent manner.[1][7][8] This interaction leads to the activation of the PI3K/AKT signaling cascade, a major pathway that promotes cell survival, proliferation, and resistance to apoptosis.[1][3] this compound, by binding to RXRα, is predicted to inhibit the tRXRα-p85α interaction, thereby suppressing AKT activation and sensitizing cancer cells to apoptosis.[1][2] This mechanism effectively converts the pro-survival signaling of TNFα into a pro-apoptotic signal, often mediated by the activation of caspase-8.[7][8]

COX Inhibition and Anti-inflammatory Effects

The inhibition of COX-1 and COX-2 by this compound reduces the production of prostaglandins.[9] Prostaglandins are known to play a role in inflammation and can contribute to a pro-tumorigenic microenvironment. By mitigating inflammation, this compound may further contribute to its overall antitumor activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating compounds like this compound.

K80001_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFα Receptor tRXRalpha tRXRα TNFR->tRXRalpha Caspase8 Caspase-8 TNFR->Caspase8 Activates TNFa TNFα TNFa->TNFR Binds p85a p85α tRXRalpha->p85a Binds PI3K PI3K p85a->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Survival Cell Survival & Proliferation pAKT->Survival Apoptosis Apoptosis pAKT->Apoptosis K80001 This compound K80001->tRXRalpha Inhibits Binding Caspase8->Apoptosis

Caption: this compound Mechanism of Action on the tRXRα-PI3K/AKT Pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., HCT-116, HT-29) treatment Treatment with this compound (Dose-Response) cell_culture->treatment western_blot Western Blot for p-AKT, total AKT, PARP cleavage treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability animal_model Immunocompromised Mice (e.g., Nude Mice) cell_viability->animal_model Promising Results xenograft Subcutaneous Injection of Cancer Cells animal_model->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth drug_admin Oral Administration of this compound tumor_growth->drug_admin endpoint Tumor Volume/Weight Measurement & Histological Analysis drug_admin->endpoint

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely published. However, based on studies of sulindac and its analogues, the following standard methodologies would be appropriate for its evaluation.

Western Blot for PI3K/AKT Pathway Activation

This protocol is for assessing the phosphorylation status of AKT as a marker of PI3K/AKT pathway activity in cancer cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HT-29 or HCT-116) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

    • For studies involving TNFα, pre-treat with this compound for 1-2 hours before stimulating with TNFα (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[3][8]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[5][7]

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).[4]

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 HT-29 cells) in a suitable medium like Matrigel into the flank of each mouse.[4]

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor dimensions with calipers regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally (e.g., by gavage) at a predetermined dose and schedule. Dosing will need to be determined from maximum tolerated dose (MTD) studies. For reference, sulindac has been used at doses of 50 mg/kg/day in mice.[6]

  • Efficacy Evaluation:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis, such as histology (H&E staining) or immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Pharmacokinetics and Toxicology

The pharmacokinetic profile of sulindac has been well-characterized; it is a prodrug that is metabolized to its active sulfide (B99878) and inactive sulfone forms.[10][11] The half-life of the active sulfide metabolite is approximately 16-18 hours.[11] The pharmacokinetics of this compound have not been extensively reported. Preclinical studies to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are essential for its further development.

Conclusion

This compound is a promising sulindac analogue with a dual mechanism of action targeting both the tRXRα-PI3K/AKT pro-survival pathway and the COX inflammatory pathway. Its ability to potentially convert TNFα signaling from a survival to an apoptotic signal in cancer cells makes it an attractive candidate for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound in various cancer models. Future studies should focus on elucidating the detailed molecular interactions, pharmacokinetic properties, and in vivo efficacy of this compound to advance its development as a novel anticancer agent.

References

Methodological & Application

No Information Available for Experimental Protocol K-80001

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found for an experimental compound or protocol designated as "K-80001" in the context of cell culture or drug development.

The identifier "this compound" does not correspond to any known chemical entity, research compound, or established experimental protocol within the scientific domain. Searches for this term across various scientific and patent databases yielded no relevant results. The predominant association for the identifier "this compound" appears to be a catalog number for a musical album.

Due to the absence of any data regarding the nature, mechanism of action, or biological effects of a compound labeled this compound, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. The creation of such specific scientific content requires foundational information about the substance , including but not limited to:

  • Chemical Structure and Properties: The physical and chemical characteristics of the compound.

  • Biological Target(s): The specific proteins, enzymes, or pathways the compound interacts with.

  • Mechanism of Action: How the compound elicits its biological effects.

  • Preclinical Data: Existing research on the compound's activity in various experimental models.

Without this fundamental information, any attempt to generate the requested protocols would be entirely speculative and without a scientific basis.

Researchers, scientists, and drug development professionals seeking information on a specific experimental compound are advised to use established chemical names (e.g., IUPAC nomenclature), common drug names, or other widely recognized identifiers such as CAS numbers or specific company-provided compound codes that have been published in scientific literature. If "this compound" is an internal designation for a novel compound, the relevant information would be proprietary and not available in the public domain.

Application Notes and Protocols for K-80001 in Animal Models: A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for information on a compound designated K-80001 for use in animal models have not yielded any relevant scientific data. The identifier "this compound" is consistently associated with the catalog number of a 1973 vinyl record album, "Tales From Topographic Oceans" by the progressive rock band Yes.

There is no indication in scientific literature, chemical databases, or drug development pipelines of a compound or agent with the designation this compound being used for in vivo studies or any other form of biomedical research.

Given this finding, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for the use of "this compound" in animal models. The foundational subject for the request does not appear to be a substance used in scientific research.

Possible Reasons for This Discrepancy:

  • Typographical Error: The identifier "this compound" may be a typographical error. Please double-check the name of the compound of interest.

  • Internal or Pre-clinical Code: It is possible that "this compound" is an internal, non-public code for a compound that has not yet been disclosed in published literature.

  • Misinterpretation of Information: The identifier may have been misinterpreted from another source.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To enable the generation of the requested detailed scientific content, please verify the correct name, CAS number, or any other standard chemical identifier for the compound of interest. Once the correct substance is identified, a comprehensive and accurate set of application notes and protocols can be developed.

Without a valid scientific subject, the creation of the requested content, including experimental protocols, data presentation, and signaling pathway diagrams, cannot proceed. We encourage the user to provide a corrected identifier for the compound to be researched.

K-80001 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "K-80001," it has been determined that this identifier does not correspond to a known pharmaceutical compound or research chemical. The search results were unable to yield any information regarding dosage and administration guidelines, in vitro or in vivo studies, or its mechanism of action.

The primary association found for "this compound" is the catalog number of a vinyl record album by the progressive rock band "Yes," titled "Tales from Topographic Oceans." Other search results were unrelated to a chemical compound and included topics such as the Hippo signaling pathway in biology, which has no direct connection to a substance designated this compound.

Without any scientific literature or data linking "this compound" to a therapeutic or research agent, it is not possible to provide the requested Application Notes and Protocols. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the complete absence of relevant information.

Researchers, scientists, and drug development professionals are advised to verify the identifier of the compound of interest. It is possible that "this compound" is a misidentification, an internal laboratory code not in the public domain, or an error in transcription. Accurate identification is the prerequisite for obtaining reliable scientific data.

Application Notes and Protocols for K-80001: A Potent Inhibitor for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-80001 is a novel, high-affinity small molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2. The dysregulation of the p53-MDM2 interaction is a critical factor in the progression of numerous human cancers. By blocking this interaction, this compound aims to stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for characterizing the binding of this compound to MDM2 using common protein binding assays: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Mechanism of Action

This compound is a potent and selective inhibitor of the p53-MDM2 interaction. It competitively binds to the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from binding to and promoting the degradation of p53. This leads to the accumulation of p53 in the cell nucleus, where it can activate downstream target genes responsible for inducing cell cycle arrest and apoptosis.

cluster_0 Normal Cellular Conditions cluster_1 Cellular Conditions with this compound p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding MDM2_n->p53_n Ubiquitination & Degradation K80001 This compound MDM2_t MDM2 K80001->MDM2_t Inhibitory Binding p53_t p53 (stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_t->Apoptosis Activation MDM2_t->p53_t Interaction Blocked

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The binding characteristics of this compound to human MDM2 protein have been determined using various biophysical assays. The following table summarizes the key quantitative data.

Assay TypeParameterValueProteinLigand/Tracer
Fluorescence Polarization (FP) IC5015 nMHuman MDM2Fluorescently-labeled p53-derived peptide
Surface Plasmon Resonance (SPR) KD (dissociation constant)8 nMHuman MDM2This compound
ka (association rate)2.5 x 105 M-1s-1Human MDM2This compound
kd (dissociation rate)2.0 x 10-3 s-1Human MDM2This compound
Isothermal Titration Calorimetry (ITC) KD (dissociation constant)10 nMHuman MDM2This compound
ΔH (Enthalpy)-12.5 kcal/molHuman MDM2This compound
-TΔS (Entropy)1.8 kcal/molHuman MDM2This compound
N (Stoichiometry)1.05Human MDM2This compound

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the IC50 value of this compound.[1][2][3][4][5]

Principle: A fluorescently labeled peptide derived from the p53 transactivation domain (p53-peptide-FITC) will exhibit a high fluorescence polarization signal when bound to the larger MDM2 protein. Unlabeled this compound will compete with the fluorescent peptide for binding to MDM2, causing a decrease in the polarization signal.

start Start prepare Prepare Reagents: - MDM2 Protein - p53-peptide-FITC - this compound dilutions - Assay Buffer start->prepare dispense Dispense MDM2 and p53-peptide-FITC to 384-well plate prepare->dispense add_k80001 Add serial dilutions of this compound to wells dispense->add_k80001 incubate Incubate at room temperature for 30 min add_k80001->incubate read Read Fluorescence Polarization (mP) incubate->read analyze Analyze Data: Plot mP vs. [this compound] and calculate IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the FP competition assay.

Materials and Reagents:

  • Purified recombinant human MDM2 protein

  • Fluorescein-labeled p53 peptide (p53-peptide-FITC)

  • This compound

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • 384-well black, low-volume microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a 2X working solution of MDM2 protein at 20 nM in Assay Buffer.

  • Prepare a 2X working solution of p53-peptide-FITC at 10 nM in Assay Buffer.

  • Prepare a serial dilution of this compound in Assay Buffer, with concentrations ranging from 1 µM to 0.1 nM (2X final concentration).

  • In a 384-well plate, add 10 µL of the 2X MDM2 solution to each well (final concentration 10 nM).

  • Add 5 µL of the 2X p53-peptide-FITC solution to each well (final concentration 2.5 nM).

  • Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells (maximum polarization), add 5 µL of Assay Buffer. For blank wells (minimum polarization), add 5 µL of Assay Buffer without MDM2.

  • Mix gently and incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (485 nm) and emission (535 nm) wavelengths.

Data Analysis:

  • Subtract the mP values of the blank wells from all other wells.

  • Plot the mP values against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Analysis

This protocol details the use of SPR to determine the binding kinetics (ka, kd) and affinity (KD) of this compound to MDM2.[6][7][8][9][10]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. MDM2 protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of this compound to MDM2 causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Materials and Reagents:

  • Purified recombinant human MDM2 protein

  • This compound

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Procedure:

  • Immobilization of MDM2:

    • Equilibrate the CM5 sensor chip with Running Buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject MDM2 (diluted to 50 µg/mL in Immobilization Buffer) over the activated surface until the desired immobilization level is reached (~2000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of MDM2.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in Running Buffer, with concentrations ranging from 100 nM to 1 nM. Include a blank (Running Buffer only) for double referencing.

    • Inject the this compound dilutions over the MDM2 and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the buffer to flow for 300 seconds to monitor the dissociation phase.

    • Regenerate the sensor surface between each this compound injection using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the blank injection data from the this compound injection data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to MDM2.[11][12][13][14][15]

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a sample cell containing MDM2 protein. The heat changes upon binding are measured and used to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Materials and Reagents:

  • Purified recombinant human MDM2 protein

  • This compound

  • ITC instrument

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO

  • All solutions must be thoroughly degassed before use.

Procedure:

  • Prepare the MDM2 protein solution at a concentration of 10 µM in ITC Buffer.

  • Prepare the this compound solution at a concentration of 100 µM in the exact same ITC Buffer.

  • Load the MDM2 solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the MDM2 solution, with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.

  • Perform a control experiment by titrating this compound into the buffer alone to measure the heat of dilution.

Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Integrate the heat change for each injection.

  • Plot the integrated heat per injection against the molar ratio of this compound to MDM2.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Troubleshooting

IssuePossible CauseSuggested Solution
FP: Low mP window- Low binding affinity- Inactive protein- Incorrect buffer conditions- Increase protein and/or peptide concentration- Verify protein activity with a positive control- Optimize buffer pH and salt concentration
SPR: High non-specific binding- Hydrophobic interactions- Electrostatic interactions- Increase Tween-20 concentration in the running buffer- Add 0.1 mg/mL BSA to the running buffer- Adjust the pH of the running buffer
ITC: Low signal-to-noise ratio- Low binding enthalpy- Inaccurate concentration measurements- Increase the concentration of protein and ligand- Accurately determine the concentration of both binding partners
General: Poor data reproducibility- Protein aggregation- Inconsistent sample preparation- Centrifuge or filter protein solutions before use- Ensure precise and consistent pipetting and dilutions

References

K-80001: In Vivo Delivery Methods and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

K-80001 is a novel small molecule that has garnered interest in preclinical research due to its dual activity as a selective Retinoid X Receptor alpha (RXRα) ligand and a Cyclooxygenase-1/2 (COX-1/2) inhibitor. This unique pharmacological profile suggests its potential as a therapeutic agent in oncology and inflammatory diseases. This compound is structurally related to the nonsteroidal anti-inflammatory drug (NSAID) Sulindac (B1681787) and its analogues, which have been investigated for their anticancer properties.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • RXRα Binding: this compound binds to RXRα, a nuclear receptor that plays a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis. Notably, a truncated form of RXRα (tRXRα), found in various cancer cells, can interact with the p85α subunit of phosphatidylinositol 3-kinase (PI3K), leading to the activation of the pro-survival AKT signaling pathway.[1] this compound and its analogues have been shown to inhibit this tRXRα-dependent AKT activation, thereby promoting apoptosis in cancer cells.[1]

  • COX-1/2 Inhibition: this compound also inhibits the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs), such as PGE2, which are key mediators of inflammation and are often upregulated in cancerous tissues. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory and pro-tumorigenic prostaglandins.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound.

TargetIC₅₀ (μM)
RXRα82.9
COX-13.4
COX-21.2

Data sourced from MedChemExpress.

In Vivo Delivery Protocols

While specific in vivo delivery protocols for this compound are not extensively detailed in publicly available literature, protocols for a closely related and more potent analogue, K-80003, provide a strong basis for experimental design. The following protocols are adapted from studies involving Sulindac analogues in mouse xenograft models.[1]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth in a mouse xenograft model.

Animal Model:

  • Athymic nude mice (nu/nu) or other appropriate immunodeficient strains.

  • Age: 4-6 weeks.

  • Both male and female mice can be used, with appropriate controls for sex-related differences.

Cell Lines:

  • Human cancer cell lines known to express tRXRα and be sensitive to RXRα or COX inhibition (e.g., various carcinoma cell lines).

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or a mixture of DMSO, Cremophor EL, and saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 μL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume using calipers with the formula: Volume = (length × width²)/2.

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with the vehicle to the desired final concentration. A typical dosage for related compounds is in the range of 20-50 mg/kg.

    • Administer this compound to the treatment group via the desired route. Common administration routes for preclinical in vivo studies include:

      • Intraperitoneal (IP) injection: A common route for systemic delivery.

      • Oral gavage (PO): To assess oral bioavailability and efficacy.

      • Subcutaneous (SC) injection: For sustained release.

    • Administer an equal volume of the vehicle solution to the control group.

    • Treatment frequency is typically once daily (QD) or every other day.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight of the mice every 2-3 days.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, PCR).

Data Analysis:

  • Compare the average tumor volume and tumor weight between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI) percentage.

  • Analyze changes in body weight to assess toxicity.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Signaling Pathway and Experimental Workflow Diagrams

K80001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT Phosphorylates p85a p85α p85a->PI3K Activates tRXRalpha tRXRα tRXRalpha->p85a Binds pAKT p-AKT (Active) AKT->pAKT Gene_Transcription Gene Transcription (Proliferation, Survival) pAKT->Gene_Transcription Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits COX1_2 COX-1/2 PGE2 PGE2 COX1_2->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_2 PGE2->Gene_Transcription Promotes (Inflammation, Proliferation) RXRalpha RXRα RXRalpha->Gene_Transcription Regulates K80001 This compound K80001->tRXRalpha Inhibits Interaction K80001->COX1_2 Inhibits K80001->RXRalpha Binds K80001_InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization 4. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Drug_Admin 5. This compound or Vehicle Administration (e.g., IP, PO) Randomization->Drug_Admin Monitoring 6. Monitor Tumor Volume & Body Weight Drug_Admin->Monitoring Euthanasia 7. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 8. Data Analysis (Tumor Weight, TGI, etc.) Euthanasia->Analysis

References

Standard Operating Procedure for K-80001 Handling

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Substance "K-80001"

Initial searches for a compound designated "this compound" did not yield information on a specific chemical or biological agent relevant to researchers, scientists, or drug development professionals. The search results were predominantly associated with the catalog number of a vinyl record.

Therefore, this document serves as a detailed template and example of the requested Application Notes and Protocols. The information herein is generated for a hypothetical, representative compound designated "Kinase Inhibitor KX-800" , a fictional selective inhibitor of the "Kinase X" signaling pathway. This template can be adapted and utilized for the user's actual compound of interest.

Application Notes for Kinase Inhibitor KX-800

1. Introduction

Kinase Inhibitor KX-800 is a potent and selective small molecule inhibitor of Kinase X, a serine/threonine kinase frequently overexpressed in various human cancers. Aberrant Kinase X signaling promotes uncontrolled cell proliferation and survival. KX-800 is under investigation as a potential therapeutic agent for tumors harboring activating mutations in the Kinase X pathway.

2. Mechanism of Action

KX-800 competitively binds to the ATP-binding pocket of Kinase X, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells with an activated Kinase X pathway.

3. Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, and insoluble in water.
Purity (HPLC) >99.5%
Storage Store at -20°C, protect from light.

4. In Vitro Efficacy Data

Assay TypeCell LineIC₅₀ (nM)
Kinase X Inhibition (Biochemical Assay)2.5
Cell Viability (MTT) HCT116 (Kinase X mutant)15.8
Cell Viability (MTT) SW620 (Kinase X wild-type)>10,000

5. In Vivo Efficacy Data: HCT116 Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)
Vehicle Control -0
KX-800 1045
KX-800 3082
Standard-of-Care (Positive Control)75

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of KX-800 against recombinant human Kinase X.

  • Materials:

    • Recombinant human Kinase X enzyme

    • Biotinylated peptide substrate

    • ATP

    • KX-800 (serially diluted in DMSO)

    • Kinase assay buffer

    • HTRF detection reagents

  • Procedure:

    • Prepare a serial dilution of KX-800 in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and KX-800 solution.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and add HTRF detection reagents.

    • Incubate for 60 minutes and read the plate on an HTRF-compatible plate reader.

    • Calculate the IC₅₀ value using non-linear regression analysis.

2. Cell Viability (MTT) Assay

  • Objective: To assess the effect of KX-800 on the viability of cancer cell lines.

  • Materials:

    • HCT116 and SW620 cell lines

    • DMEM with 10% FBS

    • KX-800 (serially diluted in DMSO)

    • MTT reagent

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted KX-800 for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.

3. Western Blot Analysis

  • Objective: To confirm the inhibition of Kinase X signaling by KX-800 in cells.

  • Materials:

    • HCT116 cells

    • KX-800

    • Lysis buffer

    • Primary antibodies (anti-p-Substrate, anti-Substrate, anti-Kinase X, anti-Actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Treat HCT116 cells with KX-800 for 2 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

4. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of KX-800 in a mouse xenograft model.

  • Materials:

    • Athymic nude mice

    • HCT116 cells

    • KX-800 formulation

    • Vehicle control

  • Procedure:

    • Subcutaneously implant HCT116 cells into the flank of each mouse.

    • When tumors reach a palpable size, randomize mice into treatment groups.

    • Administer KX-800 or vehicle control orally once daily.

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

KinaseX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression (Proliferation, Survival) TF->Gene KX800 KX-800 KX800->KinaseX Inhibits

Caption: The Kinase X signaling pathway and the inhibitory action of KX-800.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint start Implant HCT116 Cells in Nude Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (Vehicle or KX-800) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Euthanize and Excise Tumors monitoring->endpoint End of Study

Caption: Workflow for the in vivo xenograft efficacy study.

Logical_Relationship KX800 KX-800 KinaseX Kinase X Inhibition KX800->KinaseX Downstream Downstream Pathway Inhibition KinaseX->Downstream Cellular Decreased Cell Proliferation and Survival Downstream->Cellular Tumor Tumor Growth Inhibition Cellular->Tumor

Caption: Logical flow of the mechanism of action for KX-800.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting K-80001 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with compounds like K-80001 during experimental procedures. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?

A1: This is a frequent observation for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds.[1] However, upon dilution into an aqueous medium, the overall polarity of the solvent system increases significantly. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] It is important to keep the final DMSO concentration in your cell culture low, typically below 0.1%, as higher concentrations can be toxic to cells.[1]

Q2: What immediate troubleshooting steps can I take if I observe precipitation of this compound?

A2: If you notice precipitation, consider these initial steps:

  • Optimize DMSO Concentration: Instead of a single large dilution, try making serial intermediate dilutions of your concentrated stock solution in DMSO first. This can help prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[1]

  • Gentle Warming: Carefully warming the solution to 37°C may help in dissolving the precipitate. However, be cautious as excessive or prolonged heat can degrade the compound.[1]

  • Sonication: Using a bath sonicator can help break up precipitate particles and facilitate redissolution.[1]

  • pH Adjustment: If this compound possesses ionizable groups, adjusting the pH of your aqueous buffer could significantly enhance its solubility. Acidic compounds tend to be more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q3: Are there alternative solvents or formulation strategies I can employ to improve the solubility of this compound?

A3: Yes, several methods can be used to improve the solubility of poorly soluble compounds:

  • Co-solvents: Employing a mixture of solvents can improve solubility. For instance, a combination of an organic solvent like DMF with an aqueous buffer can be effective.[2]

  • Formulation with Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and improve its apparent solubility in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Prepare Final Aqueous Solution: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).[1]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]

Quantitative Data Summary

For a hypothetical compound with solubility characteristics similar to those often encountered, the following table summarizes potential solubility in different solvents.

SolventSolubilityNotes
Water<0.1 mg/mLPractically insoluble
PBS (pH 7.4)<0.1 mg/mLInsoluble in physiological buffer
Ethanol~5 mg/mLModerately soluble
DMSO>50 mg/mLHighly soluble
DMF~20 mg/mLSoluble[2]
1:10 DMF:PBS~1 mg/mLSparingly soluble in a co-solvent system[2]

Visual Guides

Signaling Pathway Diagram

If this compound is an inhibitor of a signaling pathway, understanding its mechanism is crucial. For instance, if this compound were an Aromatase Inhibitor, it would block the conversion of androgens to estrogens.

G Androstenedione Androstenedione Aromatase Aromatase (Enzyme) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol K80001 This compound (Inhibitor) K80001->Aromatase Inhibits

Caption: Hypothetical mechanism of this compound as an Aromatase Inhibitor.

Experimental Workflow for Solubility Testing

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G Start Start: Compound Precipitates OptimizeDMSO Optimize DMSO Concentration Start->OptimizeDMSO GentleWarm Gentle Warming (37°C) OptimizeDMSO->GentleWarm Still Precipitates Success Success: Compound Soluble OptimizeDMSO->Success Soluble Sonication Sonication GentleWarm->Sonication Still Precipitates GentleWarm->Success Soluble CheckpH Adjust Buffer pH Sonication->CheckpH Still Precipitates Sonication->Success Soluble CoSolvent Try Co-solvent (e.g., DMF/PBS) CheckpH->CoSolvent Still Precipitates CheckpH->Success Soluble CoSolvent->Success Soluble Failure Further Formulation Required CoSolvent->Failure Still Precipitates

Caption: Troubleshooting workflow for addressing compound insolubility.

References

preventing K-80001 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: K-80001

A-1234 | Last Updated: 2025-12-02

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving instability issues encountered with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.

Troubleshooting Guides

Issue: Rapid Loss of this compound Activity in Aqueous Buffers

Potential Cause: this compound is susceptible to pH-dependent hydrolysis, leading to a rapid loss of biological activity. Degradation is accelerated at acidic or alkaline pH.[1][2]

Recommended Actions:

  • Verify Buffer pH: Ensure the pH of your experimental buffer is within the optimal range of 6.0-7.5.

  • Optimize pH: If your experimental conditions allow, perform a pH stability study to determine the optimal pH for this compound in your specific buffer system.

  • Fresh Preparations: For sensitive long-duration experiments, prepare fresh this compound solutions and add them to your assay at the last possible moment.[3]

Table 1: pH-Dependent Stability of this compound

Buffer pH Temperature (°C) Half-life (t½) in hours % Remaining after 24h
4.0 37 2.5 <1%
5.0 37 8 ~10%
6.0 37 48 ~70%
7.4 37 72 ~80%

| 8.0 | 37 | 12 | ~25% |

cluster_workflow Troubleshooting Workflow: pH Instability start Loss of this compound Activity Observed check_ph Verify pH of Aqueous Buffer start->check_ph ph_in_range Is pH between 6.0 and 7.5? check_ph->ph_in_range adjust_ph Adjust Buffer to Optimal pH ph_in_range->adjust_ph No prepare_fresh Prepare Fresh Solution Before Each Use ph_in_range->prepare_fresh Yes run_stability_assay Perform pH Stability Assay (See Protocol) adjust_ph->run_stability_assay run_stability_assay->prepare_fresh end Issue Resolved prepare_fresh->end

Workflow for troubleshooting this compound pH instability.
Issue: Inconsistent Results and high variability between replicates

Potential Cause: this compound is photosensitive and can degrade upon exposure to light, particularly UV light.[4][5] This degradation can lead to inconsistent results in assays.

Recommended Actions:

  • Protect from Light: Store and handle this compound stock solutions and experimental samples in amber or opaque containers.[6][7]

  • Minimize Exposure: During experiments, minimize the exposure of this compound containing solutions to ambient light. Covering plates with aluminum foil can be an effective measure.[6]

  • Work in Low Light: If possible, perform critical steps involving the handling of this compound in a darkened room or under low-light conditions.[6]

Table 2: Photosensitivity of this compound

Condition Time (hours) % Degradation
Ambient Light 4 30%
Dark 4 <2%

| UV Light (254nm) | 1 | >90% |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Studies have shown that compounds are generally stable in DMSO.[8][9] For aqueous experiments, dilute the DMSO stock solution into your aqueous buffer immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) to avoid off-target effects.[10]

Q2: How should I store this compound stock solutions to ensure long-term stability?

A2: Store this compound stock solutions in tightly sealed, amber vials at -20°C or -80°C.[7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8][11]

Q3: Is this compound sensitive to temperature fluctuations?

A3: Yes, elevated temperatures can accelerate the degradation of this compound.[12] It is recommended to keep the compound at room temperature for the shortest possible time during experimental setup. For long-term storage, adhere to the recommended frozen conditions.[7]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation.[2][13] Hydrolysis is catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to light and atmospheric oxygen.[4][5]

cluster_pathway This compound Degradation Pathways K80001 This compound (Active) Hydrolysis Hydrolysis (pH < 6.0 or > 7.5) K80001->Hydrolysis Oxidation Oxidation (Light/Oxygen Exposure) K80001->Oxidation Inactive_H Inactive Metabolite H Hydrolysis->Inactive_H Inactive_O Inactive Metabolite O Oxidation->Inactive_O

Primary degradation pathways of this compound.

Experimental Protocols

Protocol: pH Stability Assay

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution into each of the different pH buffers to a final concentration of 10 µM.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.[3]

  • Sample Analysis: Analyze the aliquots by HPLC to determine the concentration of the remaining this compound.[3]

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH value to determine the degradation kinetics.

References

improving K-80001 efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: The information available on a compound designated as "K-80001" is currently ambiguous in scientific and public databases. Our search has yielded results unrelated to a specific therapeutic agent, including references to a musical album.

To provide you with accurate and relevant technical support, we require a more specific identifier for the compound of interest. This may include:

  • A full chemical name (e.g., IUPAC name)

  • A common or brand name

  • A CAS (Chemical Abstracts Service) number

  • A reference to a specific publication or patent

Once the compound is clearly identified, we will be able to provide a comprehensive technical support center including the troubleshooting guides, FAQs, data, protocols, and visualizations you have requested.

Below is a summary of the information retrieved for "this compound" to illustrate the current ambiguity.

Initial Search Findings for "this compound"

Our initial search for information on "this compound" did not identify a specific bioactive compound. The primary results are listed below:

QuerySummary of Findings
"this compound"The most frequent result is the catalog number for the 1973 vinyl record album "Tales from Topographic Oceans" by the band Yes[1][2][3][4].
"this compound mechanism of action"No relevant results were found for a compound with this designation. Searches for related terms like "aromatase inhibitors" and "luteinizing hormone/choriogonadotropin receptor" provided general information about these classes of molecules but no link to a "this compound"[5][6].
"this compound in vitro experimental protocols"No specific in vitro protocols for a compound designated this compound were found.

A tangentially related finding was a biochemical research paper with a DOI (Digital Object Identifier) ending in "S0006-291X(87)80001-3", which describes a form of human basic fibroblast growth factor[7]. However, "this compound" is not used as an identifier for this protein in the publication.

We are committed to providing you with the detailed technical information you need for your research. Please provide a more specific identifier for the compound you are working with, and we will gladly generate the requested technical support content.

References

dealing with K-80001 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the K-80001 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and manage batch-to-batch variability of this compound, ensuring the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a critical biological reagent used in a variety of cell-based assays. As a complex biological product, slight variations in the manufacturing process and raw materials can lead to differences between production batches. This variability can manifest as changes in cell growth, morphology, and function, potentially impacting experimental outcomes and reproducibility.[1][2]

Q2: What are the common signs of this compound batch-to-batch variability in my experiments?

Common indicators that you may be experiencing issues due to batch variability include:

  • Changes in cell morphology (e.g., altered shape, size, or appearance).[2]

  • Variations in cell growth rates, such as slower or faster proliferation.[2]

  • Altered cell adhesion properties.[2]

  • Formation of vacuoles in cells.[2]

  • Inconsistent performance in functional assays.

  • Increased experimental variability or decreased reproducibility.[3][4]

Q3: How can I minimize the impact of this compound batch variability on my research?

Several strategies can be employed to mitigate the effects of batch-to-batch variability:

  • Test a sample of a new batch before purchasing a large quantity. [2]

  • Purchase a large single batch to last for an extended period (e.g., six months to a year).[2]

  • Perform a qualification protocol for each new batch to ensure it meets your experimental requirements.

  • Gradually adapt your cells to the new batch of this compound by mixing the old and new batches in increasing proportions.[2]

  • Establish and maintain a standardized cell culture protocol to reduce other sources of variability.[5]

Q4: What quality control (QC) tests are performed on this compound before release?

Each batch of this compound undergoes a comprehensive panel of QC tests to ensure it meets our stringent quality standards. These tests include:

  • Sterility Testing (Bacteria and Fungi)[6][7]

  • Mycoplasma Detection[6][8]

  • Endotoxin Levels[7]

  • pH and Osmolality[7][8]

  • Performance Assays (e.g., cell growth promotion)[8]

A Certificate of Analysis (CofA) detailing the results of these tests is available for each batch.

Troubleshooting Guides

Issue 1: Altered Cell Morphology or Growth After Switching to a New Batch of this compound

Symptoms:

  • Cells appear stressed, rounded, or have an unusual morphology.[2]

  • Cell proliferation is noticeably slower than with the previous batch.[2][9]

  • Decreased cell viability.

Possible Causes:

  • The new batch of this compound has a slightly different composition that is affecting your specific cell line.[2]

  • Cells are experiencing shock from an abrupt change in their environment.

Troubleshooting Steps:

A Start: Altered Cell Performance B Review Certificate of Analysis (CofA) for both batches A->B Step 1 C Perform Side-by-Side Comparison B->C Step 2 D Gradual Adaptation C->D If minor differences are acceptable E Contact Technical Support C->E If major differences are observed F Outcome: Issue Resolved D->F E->F A Start: Inconsistent Assay Results B Run Qualification Assay with New Batch A->B Step 1 C Analyze Key Performance Parameters B->C Step 2 D Accept Batch or Contact Support C->D Step 3 E Outcome: Consistent Results D->E A Thaw and Culture Cells in Old Batch Medium B Seed Cells into Multi-well Plates A->B C Prepare Media with Old and New Batches B->C D Replace Medium with Test Media C->D E Incubate for a Defined Period D->E F Assess Cell Proliferation and Viability E->F G Perform Functional Assay F->G H Analyze and Compare Data G->H cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 K80001 This compound (Growth Factors) K80001->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response (Proliferation, etc.) Nucleus->Response

References

K-80001 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of K-80001, a potent RXRα-binder and COX-1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the nonsteroidal anti-inflammatory drug (NSAID) sulindac (B1681787). It functions as a dual inhibitor, targeting both the Retinoid X Receptor Alpha (RXRα) and the cyclooxygenase (COX) enzymes, COX-1 and COX-2. A key mechanism of its anti-cancer effects is the induction of apoptosis (programmed cell death) by binding to RXRα.[1] Additionally, this compound can inhibit the pro-survival PI3K/AKT signaling pathway.[1]

Q2: What are the main applications of this compound in research?

This compound is primarily utilized in cancer research to investigate apoptosis, cell signaling pathways, and for the preclinical evaluation of novel anti-cancer therapies. Its dual-targeting nature makes it a valuable tool for studying the interplay between RXRα and COX signaling in tumorigenesis.

Q3: How should I store and handle this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution can be prepared in a suitable solvent like DMSO and stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the supplier's specific instructions for optimal storage conditions.

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data

The inhibitory activity of this compound and the effects of its parent compound, sulindac, have been quantified in various assays. The following tables summarize key data points.

Table 1: Inhibitory Potency (IC50) of this compound

TargetIC50 (µM)
RXRα82.9
COX-13.4
COX-21.2

Data presented is a summary from available in vitro assays. IC50 values can vary depending on experimental conditions.

Table 2: Comparative IC50 Values of Sulindac Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Duration
Sulindac SulfideSW480 (Colon Cancer)~50-7524-72 hours
Sulindac SulfideRKO (Colon Cancer)~50-7524-72 hours
SulindacMES-SA (Ovarian Cancer)~75-10072 hours
SulindacOVCAR-5 (Ovarian Cancer)~75-10072 hours

These values are for related sulindac compounds and provide a reference for expected effective concentrations.[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and similar compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, SW480)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle-only (DMSO) controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]

Protocol 3: Western Blot for Apoptosis-Related Proteins

This protocol assesses changes in the expression of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as desired.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting Guide

Issue 1: Low or No Inhibition of Cell Growth

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The cell line may be resistant to this compound.

    • Solution: Verify the expression of RXRα and COX-2 in your cell line. Consider using a different cell line known to be sensitive to sulindac or its analogs.

  • Possible Cause: The compound may have degraded.

    • Solution: Ensure proper storage of this compound and use a freshly prepared stock solution.

Issue 2: High Background in Western Blots

  • Possible Cause: Insufficient blocking of the membrane.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).

  • Possible Cause: Primary antibody concentration is too high.

    • Solution: Titrate the primary antibody to determine the optimal concentration.

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of washes with TBST.

Issue 3: Inconsistent Results in Apoptosis Assays

  • Possible Cause: Cell density is not optimal.

    • Solution: Ensure consistent cell seeding density across all experiments. Over-confluent or sparse cultures can affect apoptosis induction.

  • Possible Cause: Variation in treatment time.

    • Solution: Adhere to a strict timeline for drug treatment and sample collection.

  • Possible Cause: Reagent quality.

    • Solution: Use fresh apoptosis detection reagents and check their expiration dates.

Visualizations

Signaling Pathways and Workflows

K80001_Mechanism_of_Action K80001 This compound RXRalpha RXRα K80001->RXRalpha COX1_2 COX-1 / COX-2 K80001->COX1_2 PI3K_AKT PI3K/AKT Pathway RXRalpha->PI3K_AKT Apoptosis Apoptosis RXRalpha->Apoptosis Prostaglandins Prostaglandins COX1_2->Prostaglandins Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

Caption: this compound Mechanism of Action.

Experimental_Workflow_Apoptosis Start Seed Cancer Cells Treat Treat with this compound Start->Treat Incubate Incubate (24h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Stain Annexin V/PI Staining Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify Apoptosis Analyze->Result

Caption: Experimental Workflow for Apoptosis Assay.

Troubleshooting_Logic Problem No Inhibition of Cell Growth Check_Conc Increase this compound Concentration? Problem->Check_Conc Check_Cell_Line Verify Target Expression? Problem->Check_Cell_Line Check_Compound Use Fresh Stock? Problem->Check_Compound Solution1 Perform Dose-Response Check_Conc->Solution1 Yes Solution2 Switch Cell Line Check_Cell_Line->Solution2 Yes Solution3 Prepare New Stock Check_Compound->Solution3 Yes

Caption: Troubleshooting Logic for Cell Growth Inhibition.

References

Technical Support Center: Enhancing the Bioavailability of K-80001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "K-80001" did not yield information on a specific drug or chemical compound. The following technical support guide is based on established principles and common challenges encountered when enhancing the bioavailability of poorly soluble research compounds. "this compound" is used here as a placeholder for a hypothetical compound with low aqueous solubility and/or permeability.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo exposure of investigational compounds like this compound.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q1: My initial solubility assessment shows this compound is practically insoluble in aqueous media. What are my next steps?

A1: Low aqueous solubility is a primary hurdle for oral bioavailability. A systematic approach to solubility enhancement is recommended.

  • pH-Dependent Solubility Profiling: First, determine if this compound has ionizable groups by conducting a pH-solubility profile. This will indicate if salt formation or pH-modification of the formulation could be viable strategies.

  • Excipient Screening: A high-throughput screening of pharmaceutical excipients can identify solubilizing agents such as surfactants, polymers, and cyclodextrins that can increase the solubility of this compound.

  • Amorphous Solid Dispersions (ASDs): Consider formulating this compound as an ASD. This involves dispersing the crystalline drug in a polymer matrix in an amorphous state, which can significantly enhance its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[1][2] These formulations can improve solubility and may also enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[1][2]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[3]

Q2: I've tried several solubilization techniques, but the solubility of this compound remains below the target concentration for my in vivo studies. What else can I do?

A2: If standard methods are insufficient, more advanced or combined approaches may be necessary.

  • Co-solvents: Investigate the use of a co-solvent system. However, be mindful of the potential for drug precipitation upon dilution in aqueous gastrointestinal fluids. The concentration of co-solvents must be carefully optimized and be acceptable for in vivo administration.

  • Combined Approaches: Consider combining techniques. For example, a nanosuspension of this compound could be incorporated into a lipid-based system.

  • Prodrugs: If the molecular structure of this compound allows, a more soluble prodrug could be synthesized. This involves chemically modifying the molecule to attach a hydrophilic moiety that is cleaved in vivo to release the active parent drug.

Issue 2: Low Permeability

Q3: My Caco-2 permeability assay indicates that this compound has low intestinal permeability. How can I address this?

A3: Low permeability suggests that even if the compound is dissolved in the gastrointestinal tract, it does not efficiently cross the intestinal epithelium.

  • Permeation Enhancers: Certain excipients can act as permeation enhancers by reversibly opening tight junctions between intestinal cells or by interacting with the cell membrane.[4] These should be used with caution due to the potential for toxicity.

  • Efflux Transporter Inhibition: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor (e.g., certain surfactants or polymers) could increase net absorption.

  • Lipid-Based Formulations: As mentioned previously, LBDDS can promote lymphatic transport, which is an alternative absorption pathway that can be beneficial for some low-permeability compounds.[2]

Issue 3: Inconsistent In Vivo Pharmacokinetic (PK) Data

Q4: The pharmacokinetic data from my animal studies with this compound are highly variable between subjects. What could be the cause?

A4: High inter-subject variability in PK data is often linked to formulation-dependent absorption.

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentrations) and thus affect the dissolution and absorption of your formulation. Conduct pilot studies in both fed and fasted animals to assess any food effect.

  • Formulation Stability and Homogeneity: Ensure your formulation is stable and that the drug is uniformly dispersed. For suspensions, inadequate homogenization can lead to inconsistent dosing. For solutions, the drug may precipitate over time.

  • GI Tract Physiology: Factors such as gastric emptying time and intestinal motility can vary between animals and influence the time available for dissolution and absorption.

Frequently Asked Questions (FAQs)

Q5: What is the Biopharmaceutics Classification System (BCS) and how can it guide my formulation strategy for this compound?

A5: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For a BCS Class II compound, the primary goal is to enhance solubility and dissolution rate.[3] For a BCS Class IV compound, both solubility and permeability enhancement strategies are needed.[3] Determining the BCS class of this compound early in development is crucial for selecting an appropriate formulation strategy.

Q6: How do I choose between amorphous solid dispersions and lipid-based formulations?

A6: The choice depends on the physicochemical properties of this compound and the desired product profile.

  • Amorphous Solid Dispersions (ASDs): Generally suitable for compounds with a high melting point and a tendency to crystallize. They can be formulated into solid dosage forms like tablets and capsules.

  • Lipid-Based Drug Delivery Systems (LBDDS): Often preferred for highly lipophilic ("greasy") compounds. They are typically formulated as liquid or semi-solid-filled capsules.

A decision tree for formulation selection is provided in the diagrams section below.

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumpHSolubility (µg/mL)
Deionized Water7.0< 0.1
0.1 N HCl1.2< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)6.50.5
Fed State Simulated Intestinal Fluid (FeSSIF)5.02.3
2% Polysorbate 80 in Water7.015.8

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral Gavage)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension25 ± 104.0150 ± 65< 1
Micronized Suspension78 ± 352.0480 ± 1803
Solid Dispersion (1:4 drug:polymer)450 ± 1501.52800 ± 95018
SEDDS Formulation890 ± 2501.05500 ± 160035

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as LC-MS/MS, and compare it to a standard curve.

Protocol 2: Caco-2 Permeability Assay
  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the drug solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer. Also, take a sample from the apical side at the end of the experiment.

  • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Quantify the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

G cluster_0 start Start: Poorly Bioavailable Compound (this compound) physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem bcs Determine BCS Class physchem->bcs formulation Formulation Strategy Selection bcs->formulation invitro In Vitro Screening (Dissolution, Permeability) formulation->invitro invivo In Vivo PK Study (e.g., in Rats) invitro->invivo optimization Optimization invivo->optimization optimization->formulation Does Not Meet Target Profile lead_formulation Lead Formulation Identified optimization->lead_formulation Meets Target Profile

Caption: Workflow for Bioavailability Enhancement.

G cluster_0 start Is this compound Solubility-Limited? perm_limited Is this compound Permeability-Limited? start->perm_limited Yes class_III BCS Class III: Permeability Enhancement (e.g., Permeation Enhancers) start->class_III No class_II BCS Class II: Solubility Enhancement (e.g., ASD, LBDDS, Particle Size Reduction) perm_limited->class_II No class_IV BCS Class IV: Both Solubility and Permeability Enhancement Required perm_limited->class_IV Yes class_I BCS Class I: No major hurdles. Focus on standard formulation. class_III->class_I If Permeability Issue Resolved

Caption: BCS-Based Formulation Decision Tree.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 formulations Formulation Approaches for this compound Particle Size Reduction Amorphous Solid Dispersions (ASDs) Lipid-Based Systems (LBDDS) Cyclodextrin Complexation psr_details Micronization Nanosuspension formulations:f1->psr_details asd_details Spray Drying Hot Melt Extrusion formulations:f2->asd_details lbdds_details Solutions Emulsions (SEDDS) Suspensions formulations:f3->lbdds_details cd_details Inclusion Complexes Increased Apparent Solubility formulations:f4->cd_details

Caption: Common Formulation Strategies.

References

Validation & Comparative

Validating the Efficacy of K-80001: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the effects of K-80001, a novel antagonist of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). We present a direct comparison of this compound with a known LHCGR antagonist, RU486 (mifepristone), and appropriate controls. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate rigorous evaluation by researchers, scientists, and drug development professionals.

Introduction to LHCGR Antagonism

The Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in reproductive physiology.[1][2] Its activation by luteinizing hormone (LH) and human chorionic gonadotropin (hCG) is crucial for follicular maturation, ovulation, and the maintenance of the corpus luteum.[1] Consequently, antagonists of the LHCGR are of significant interest for therapeutic applications in areas such as contraception, hormone-dependent cancers, and in vitro fertilization (IVF) protocols.[3] this compound is a novel small molecule designed to inhibit the signaling cascade initiated by the binding of LH and hCG to the LHCGR.

Experimental Validation of this compound

To validate the antagonistic properties of this compound, a series of in vitro experiments are proposed. These assays are designed to quantify the inhibition of LHCGR signaling in a controlled cellular environment.

Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the human LHCGR (HEK293-LHCGR) is used. This cell line also expresses a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. In Vitro Antagonist Assay (cAMP Measurement):

This assay measures the ability of this compound to inhibit the hCG-induced production of cAMP, a key second messenger in the LHCGR signaling pathway.

  • Cell Seeding: HEK293-LHCGR cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with a serum-free medium containing varying concentrations of this compound, RU486 (positive control), or a vehicle control (0.1% DMSO). The cells are pre-incubated for 30 minutes.

  • Agonist Stimulation: Human chorionic gonadotropin (hCG) is added to each well at a final concentration equal to its EC80 value (the concentration that elicits 80% of the maximal response) to stimulate the LHCGR.

  • cAMP Measurement: After a 30-minute incubation with hCG, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay).

3. Reporter Gene Assay:

This assay quantifies the downstream transcriptional activation resulting from LHCGR signaling.

  • Cell Seeding and Treatment: The protocol is similar to the cAMP assay, with HEK293-LHCGR-CRE-luciferase cells being treated with this compound, RU486, or vehicle control, followed by stimulation with hCG.

  • Luciferase Activity Measurement: After a 6-hour incubation with hCG, the cells are lysed, and luciferase activity is measured using a luminometer and a luciferase assay reagent.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Inhibition of hCG-induced cAMP Production

CompoundConcentration (nM)% Inhibition of cAMP Production (Mean ± SD)IC50 (nM)
This compound115.2 ± 2.150.3
1035.8 ± 4.5
5052.1 ± 3.9
10078.4 ± 5.2
50095.3 ± 2.8
RU486112.5 ± 1.885.1
1028.9 ± 3.7
5048.7 ± 4.1
10065.3 ± 4.8
50088.1 ± 3.5
Vehicle (0.1% DMSO)-0 ± 1.5-

Table 2: Inhibition of hCG-induced Luciferase Reporter Gene Activity

CompoundConcentration (nM)% Inhibition of Luciferase Activity (Mean ± SD)IC50 (nM)
This compound118.3 ± 2.545.8
1040.1 ± 5.1
5055.6 ± 4.3
10082.7 ± 6.0
50098.2 ± 2.1
RU486114.8 ± 2.079.4
1032.4 ± 4.2
5051.9 ± 4.9
10070.1 ± 5.5
50091.5 ± 3.8
Vehicle (0.1% DMSO)-0 ± 2.1-

Visualizing the Molecular Interactions and Experimental Design

To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.

LHCGR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space hCG hCG / LH LHCGR LHCGR hCG->LHCGR Binds G_protein G Protein (Gs) LHCGR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes K80001 This compound K80001->LHCGR Inhibits

Caption: LHCGR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_stimulation Agonist Stimulation cluster_measurement Data Acquisition Seed_Cells Seed HEK293-LHCGR cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add this compound, RU486, or Vehicle Control Incubate_24h->Add_Compounds Pre_Incubate Pre-incubate for 30 minutes Add_Compounds->Pre_Incubate Add_hCG Add hCG (EC80) Pre_Incubate->Add_hCG Incubate_Stim Incubate Add_hCG->Incubate_Stim Measure_cAMP Measure cAMP levels (30 min incubation) Incubate_Stim->Measure_cAMP Measure_Luciferase Measure Luciferase Activity (6 hour incubation) Incubate_Stim->Measure_Luciferase

Caption: Workflow for in vitro validation of this compound.

Conclusion

The presented experimental framework provides a robust methodology for validating the antagonistic effects of this compound on the LHCGR. The comparative data with the established antagonist RU486 will allow for a clear assessment of the potency and efficacy of this compound. The provided protocols and diagrams serve as a guide for researchers to independently verify and expand upon these findings.

References

A Comparative Guide to MEK1/2 Inhibitors: K-80001 vs. Trametinib and Cobimetinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel MEK1/2 inhibitor K-80001 with two established, FDA-approved inhibitors: Trametinib (B1684009) and Cobimetinib. The information presented is intended to offer an objective overview of their performance based on preclinical data, aiding researchers in their evaluation of next-generation targeted therapies.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. All data associated with this compound are simulated to reflect the characteristics of a potent and selective MEK inhibitor. Data for Trametinib and Cobimetinib are compiled from publicly available research.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers.[1] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, making them key therapeutic targets.[3][4] Inhibiting MEK can effectively block downstream signaling and suppress tumor growth.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription_Factors Activates This compound This compound This compound->MEK1/2 Inhibits Trametinib Trametinib Trametinib->MEK1/2 Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway with points of inhibition.

Performance Data Summary

The following tables provide a comparative summary of the in vitro potency and cellular activity of this compound, Trametinib, and Cobimetinib.

Table 1: In Vitro Kinase Inhibition

This table summarizes the biochemical potency of the inhibitors against their primary targets, MEK1 and MEK2. The half-maximal inhibitory concentration (IC50) is a measure of drug potency; a lower value indicates greater potency.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Kinase Selectivity
This compound (Hypothetical) 0.50.8Highly selective for MEK1/2 over other kinases
Trametinib 0.92[1]1.8[1]Highly selective for MEK1/2 over other kinases[5]
Cobimetinib 4.2[6]>100Selective for MEK1 over MEK2[6]
Table 2: Cellular Activity

This table presents the half-maximal effective concentration (EC50) of the inhibitors in cellular assays, reflecting their ability to inhibit cell proliferation in cancer cell lines with known driver mutations.

CompoundCell Line (Mutation)Proliferation EC50 (nM)
This compound (Hypothetical) A375 (BRAF V600E)1.5
HT-29 (BRAF V600E)2.0
HCT116 (KRAS G13D)5.5
Trametinib A375 (BRAF V600E)~5-20
HT-29 (BRAF V600E)0.48
HCT116 (KRAS G13D)~2.2-174
Cobimetinib A375 (BRAF V600E)~10-50
HT-29 (BRAF V600E)~10-50
HCT116 (KRAS G13D)~100-500

Experimental Workflow Overview

Evaluating a novel MEK inhibitor like this compound involves a multi-stage process, from initial biochemical validation to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Potency Confirmed Western_Blot Western Blot (p-ERK) (Target Engagement) Cell_Based_Assay->Western_Blot Proliferation_Assay Proliferation Assay (EC50 Determination) Cell_Based_Assay->Proliferation_Assay Xenograft_Model Xenograft Model Establishment Proliferation_Assay->Xenograft_Model Cellular Activity Confirmed Treatment Inhibitor Dosing & Monitoring Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume & Body Weight Measurement Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (p-ERK in Tumors) Efficacy_Assessment->PD_Analysis

Figure 2: General experimental workflow for the evaluation of MEK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (MEK1/2 Inhibition)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MEK1 and MEK2.

  • Reagents and Materials : Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 substrate, ATP, kinase assay buffer, test compounds (this compound, Trametinib, Cobimetinib), and an ADP-Glo™ Kinase Assay kit.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the MEK1 or MEK2 enzyme and the test compound. Incubate for 15 minutes at room temperature.[7]

    • Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP (at the K_m_ concentration).[7]

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.[7]

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)

This assay measures target engagement within cells by quantifying the reduction in the phosphorylation of ERK1/2, the direct downstream substrate of MEK1/2.

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with serial dilutions of the MEK inhibitors or a vehicle control (DMSO) for 2-4 hours.

  • Protein Extraction :

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting :

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[8]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[9] Quantify band intensities and express the results as a ratio of p-ERK to total ERK.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.

  • Cell Seeding : Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the MEK inhibitors or a vehicle control for 72 hours.

  • MTS Assay :

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[10][11]

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Model Establishment :

    • Subcutaneously implant human cancer cells (e.g., A375) into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment :

    • Randomize the mice into treatment groups (vehicle control, this compound, Trametinib, Cobimetinib).

    • Administer the compounds orally, once daily, at a predetermined dose.

    • Monitor the body weight of the mice and tumor volume twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]

  • Efficacy Assessment :

    • Continue treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis.

  • Data Analysis : Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of each compound.[13][14] For pharmacodynamic studies, a subset of tumors can be collected at various time points post-treatment to analyze p-ERK levels by Western blot.

References

Unraveling the Efficacy of Novel Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The compound identifier "K-80001" as provided does not correspond to a known chemical or therapeutic agent in publicly available scientific and medical databases. Initial searches consistently associate this identifier with a catalog number for a 1973 vinyl record album.

Therefore, a comparative efficacy guide between "this compound" and a competitor compound cannot be generated at this time. To provide a comprehensive and accurate analysis as requested, the correct name, CAS number, or another standard identifier for the compound of interest is required.

Once the correct compound is identified, a thorough comparison guide will be developed for researchers, scientists, and drug development professionals. This guide will adhere to the specified core requirements, including:

  • Identification of a Relevant Competitor: A suitable competitor compound will be chosen based on its mechanism of action, therapeutic target, or clinical application relative to the corrected compound of interest.

  • Data-Driven Efficacy Comparison: A systematic search of peer-reviewed literature and clinical trial data will be conducted to gather quantitative data on the efficacy of both compounds. This data will be summarized in clearly structured tables for straightforward comparison of key performance indicators such as IC50, EC50, binding affinity, in vivo efficacy in relevant models, and clinical trial outcomes where available.

  • Detailed Experimental Protocols: The methodologies of key experiments cited in the comparison will be described in detail to allow for critical evaluation and replication of the findings. This will include information on cell lines or animal models used, assay conditions, and statistical analyses.

  • Visualizations of Pathways and Workflows: Signaling pathways, experimental workflows, and other relevant processes will be illustrated using Graphviz (DOT language) to provide clear, visual representations of complex biological and experimental information. These diagrams will be generated in accordance with the specified formatting guidelines.

We are committed to providing a rigorous and objective comparison guide. We look forward to receiving the corrected compound identifier to proceed with this analysis.

cross-validation of K-80001 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the identifier "K-80001". Our comprehensive search of scientific literature and databases has not yielded any information on a compound with this designation related to activity in cell lines. The identifier "this compound" is predominantly associated with a 1973 vinyl record album by the band "Yes".

To provide you with the requested comparison guide, please verify and provide the correct name or identifier of the compound of interest. Accurate identification is the crucial first step for a thorough and meaningful scientific comparison.

Once the correct compound is identified, we will be able to proceed with:

  • Gathering data on its activity in various cell lines.

  • Identifying and researching alternative or competing compounds.

  • Summarizing quantitative data in comparative tables.

  • Detailing the experimental protocols used in relevant studies.

  • Creating the requested Graphviz diagrams for signaling pathways and experimental workflows.

We look forward to your clarification and are ready to assist you further.

Comparison of Third-Generation Aromatase Inhibitors: Letrozole vs. Anastrozole

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of research findings for a compound designated "K-80001" could not be completed as no publicly available scientific or medical research data exists for a substance with this identifier. The designation "this compound" is primarily associated with the catalogue number of a 1973 vinyl record album, "Tales From Topographic Oceans" by the band Yes.[1][2][3][4][5]

To demonstrate the requested "Publish Comparison Guides" format, this report provides a sample comparison of two well-characterized third-generation Aromatase Inhibitors, Letrozole (B1683767) and Anastrozole (B1683761). These drugs are used in the treatment of hormone receptor-positive breast cancer.[6]

This guide provides a comparative overview of Letrozole and Anastrozole, focusing on their efficacy, safety profiles, and mechanisms of action based on published clinical trial data.

Data Presentation

The following tables summarize key quantitative data from comparative studies.

Table 1: Efficacy in Postmenopausal Women with Hormone Receptor-Positive Early Breast Cancer (Adjuvant Setting)

EndpointLetrozole (2.5 mg/day)Anastrozole (1 mg/day)Hazard Ratio (95% CI)p-valueReference
Disease-Free Survival (5-yr)85.9%84.2%0.85 (0.73-0.99)0.03--INVALID-LINK--
Overall Survival (8-yr)89.9%89.2%0.92 (0.81-1.04)0.19--INVALID-LINK--
Time to Distant Recurrence (5-yr)9.8%11.2%0.83 (0.69-1.00)0.05--INVALID-LINK--

Table 2: Safety and Tolerability Profile (Adverse Events >10%)

Adverse EventLetrozole (%)Anastrozole (%)Odds Ratio (95% CI)p-valueReference
Hot Flashes33.634.20.97 (0.88-1.07)0.58--INVALID-LINK--
Arthralgia/Myalgia47.644.11.15 (1.05-1.27)0.004--INVALID-LINK--
Fatigue29.829.51.01 (0.92-1.12)0.79--INVALID-LINK--
Bone Fractures14.711.81.29 (1.09-1.53)0.003--INVALID-LINK--
Thromboembolic Events4.53.21.42 (1.07-1.88)0.01--INVALID-LINK--

Experimental Protocols

The data cited above is primarily from large, randomized, double-blind clinical trials. The general methodology for these trials is as follows:

BIG 1-98 Trial Protocol

  • Objective: To compare the efficacy and safety of letrozole versus tamoxifen (B1202), and a sequential treatment of tamoxifen followed by letrozole, as adjuvant therapy for postmenopausal women with hormone receptor-positive early breast cancer.

  • Study Design: A randomized, double-blind, four-arm trial.

  • Patient Population: Postmenopausal women with hormone receptor-positive, operable, invasive breast cancer.

  • Intervention:

    • Arm 1: Letrozole (2.5 mg/day) for 5 years.

    • Arm 2: Tamoxifen (20 mg/day) for 5 years.

    • Arm 3: Tamoxifen for 2 years followed by Letrozole for 3 years.

    • Arm 4: Letrozole for 2 years followed by Tamoxifen for 3 years.

  • Primary Endpoint: Disease-free survival.

  • Secondary Endpoints: Overall survival, time to distant recurrence, and safety.

  • Statistical Analysis: The primary analysis was a comparison of letrozole monotherapy with tamoxifen monotherapy using a log-rank test.

MA.27 Trial Protocol

  • Objective: To compare the efficacy and safety of anastrozole versus exemestane (B1683764) as adjuvant therapy for postmenopausal women with hormone receptor-positive early breast cancer.

  • Study Design: A randomized, double-blind, phase 3 trial.

  • Patient Population: Postmenopausal women with hormone receptor-positive primary breast cancer who were disease-free after completing 2 to 3 years of adjuvant tamoxifen therapy.

  • Intervention:

    • Arm 1: Anastrozole (1 mg/day) for 2-3 years.

    • Arm 2: Exemestane (25 mg/day) for 2-3 years.

  • Primary Endpoint: Event-free survival.

  • Secondary Endpoints: Overall survival, distant disease-free survival, and safety.

  • Statistical Analysis: The primary analysis was based on a stratified log-rank test.

Mandatory Visualization

Signaling Pathway: Aromatase Inhibition

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Hormone_Receptor_Positive_Cancer Hormone Receptor-Positive Breast Cancer Cell Growth Estrogens->Hormone_Receptor_Positive_Cancer Stimulates Inhibitors Aromatase Inhibitors (Letrozole, Anastrozole) Inhibitors->Aromatase Blocks

Caption: Mechanism of action of Aromatase Inhibitors.

Experimental Workflow: Clinical Trial Design

Clinical_Trial_Workflow Patient_Population Patient Population (Postmenopausal, HR+ Early Breast Cancer) Randomization Randomization Patient_Population->Randomization Arm_A Treatment Arm A (e.g., Letrozole) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Anastrozole) Randomization->Arm_B Follow_Up Follow-Up (5-8 years) Arm_A->Follow_Up Arm_B->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis

References

A Head-to-Head Comparison of K-80001 and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular agent K-80001 and its analogs, K-80002 and K-80003. This analysis is supported by experimental data on their biochemical activities and antitumor effects.

This compound and its analogs are a series of synthetic derivatives of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac (B1681787). These compounds have been investigated for their potential as anticancer agents due to their unique dual mechanism of action, targeting both Retinoid X Receptor alpha (RXRα) and Cyclooxygenase (COX) enzymes. This guide synthesizes available data to facilitate a direct comparison of their performance.

Biochemical Performance: Targeting RXRα and COX

The primary molecular targets for this compound and its analogs are RXRα, a nuclear receptor involved in cell growth and differentiation, and the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway and are often upregulated in cancerous tissues. The inhibitory activity of these compounds against these targets is a critical measure of their potency and selectivity.

A pivotal study in the development and characterization of these analogs demonstrated that while Sulindac itself binds to RXRα, a synthesized analog, K-80003, was designed to have an increased affinity for RXRα while lacking COX inhibitory activity[1]. This strategic design aimed to separate the antitumor effects mediated by RXRα from the anti-inflammatory effects and side-effects associated with COX inhibition.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundRXRα Binding (IC50 in µM)COX-1 Inhibition (IC50 in µM)COX-2 Inhibition (IC50 in µM)
Sulindac82.9Not ReportedNot Reported
This compoundData Not AvailableData Not AvailableData Not Available
K-80002Data Not AvailableData Not AvailableData Not Available
K-80003Increased affinity (specific IC50 not reported)Lacks inhibitory activityLacks inhibitory activity

Note: Specific IC50 values for this compound, K-80002, and K-80003 for direct comparison are not currently available in the public domain. The information for K-80003 is based on the design and characterization reported by Zhou et al., 2010.

Antitumor Efficacy: Induction of Apoptosis

The ultimate measure of these compounds' potential in oncology is their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Research has shown that Sulindac induces apoptosis by binding to RXRα[1]. Specifically, in certain cancer cells, a truncated form of RXRα (tRXRα) interacts with the p85α subunit of PI3K, activating the pro-survival PI3K/AKT signaling pathway. By binding to tRXRα, Sulindac and its analogs can inhibit this interaction, leading to the activation of apoptotic pathways[1][2].

The analog K-80003, with its enhanced affinity for RXRα, has demonstrated superior efficacy in inhibiting this tRXRα-dependent AKT activation and has shown significant inhibition of tumor growth in animal models[1]. While direct comparative data for this compound and K-80002 on apoptosis induction is limited, the progression of research to focus on K-80003 and its further analogs, such as K-8008 and K-8012, suggests a strategic focus on potent RXRα modulators with minimal COX inhibition for anticancer applications[2].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing their activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα_Receptor TNFα Receptor PI3K PI3K (p85α subunit) TNFα_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes tRXRα tRXRα tRXRα->PI3K Interacts with (pro-survival signal) TNFα TNFα TNFα->TNFα_Receptor Binds K-80001_Analogs This compound / Analogs K-80001_Analogs->tRXRα Binds and Inhibits Interaction with p85α Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis RXR_Binding RXRα Binding Assay (e.g., Ligand Competition) IC50_Calculation IC50/GI50 Calculation RXR_Binding->IC50_Calculation COX_Inhibition COX-1/COX-2 Inhibition Assay (e.g., Enzyme Immunoassay) COX_Inhibition->IC50_Calculation Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with this compound/Analogs Cell_Culture->Compound_Treatment Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining, Caspase Activity) Compound_Treatment->Apoptosis_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, SRB) Compound_Treatment->Cell_Viability Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Viability->IC50_Calculation IC50_Calculation->Statistical_Analysis

References

Unraveling the Specificity of K-80001: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated K-80001 have revealed a significant challenge in identifying relevant scientific data. The identifier "this compound" does not correspond to any known chemical entity in publicly available scientific and chemical databases. Instead, searches consistently link this identifier to the catalog number of the 1973 progressive rock album "Tales from Topographic Oceans" by the band Yes.

This guide is intended for researchers, scientists, and drug development professionals. Given the ambiguity of "this compound," we are unable to provide a direct comparative analysis of its specificity. We hypothesize that the provided identifier may be a typographical error, an internal project code, or a misinterpretation of a compound's name.

To proceed with a meaningful assessment, we urge the user to verify the compound's identity. Please provide one of the following:

  • Correct Chemical Name: The systematic name of the compound (e.g., IUPAC name).

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • SMILES Notation: A line notation for describing the structure of chemical species.

  • Alternative Identifiers: Any other known names, codes, or database accession numbers.

Upon receiving the correct compound information, we will be able to generate a comprehensive comparison guide that adheres to the user's stringent requirements for data presentation, experimental protocols, and data visualization. This will include:

  • Objective comparison of the compound's performance with relevant alternatives.

  • Supporting experimental data from peer-reviewed literature.

  • Clearly structured tables summarizing all quantitative data.

  • Detailed methodologies for all key experiments cited.

  • Graphviz diagrams illustrating signaling pathways, experimental workflows, and logical relationships, with strict adherence to the specified formatting and color contrast rules.

We are committed to providing a thorough and accurate assessment once the correct compound information is available. We look forward to receiving the updated details to fulfill your request.

Safety Operating Guide

K-80001 Identified as Non-Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "K-80001" is not a chemical identifier but rather a catalog number for the 1973 progressive rock album Tales from Topographic Oceans by the band Yes. Extensive searches for a chemical compound with the designation "this compound" did not yield any relevant results in chemical safety databases or scientific literature.

Safety Data Sheets (SDS) were found for Potassium Hydroxide, which contains the letter "K" in its chemical symbol, but this is unrelated to the user's query for "this compound." Therefore, information regarding proper disposal procedures, experimental protocols, and signaling pathways for a chemical substance designated this compound cannot be provided as it does not appear to exist.

For accurate and safe handling of any chemical, it is crucial to use the correct chemical name or a standardized identifier such as a CAS (Chemical Abstracts Service) number. If "this compound" is an internal laboratory code, please refer to your institution's chemical inventory and safety management system for detailed information and proper disposal protocols.

Without a valid chemical identifier, it is not possible to generate the requested safety and logistical information, data tables, or diagrams. Users are advised to verify the identity of the substance before proceeding with any handling or disposal.

Navigating the Uncharted: A Guide to Personal Protective Equipment and Safe Handling of Novel Compound K-80001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "K-80001" does not correspond to a publicly cataloged chemical substance. The following guidelines are based on established best practices for handling novel or uncharacterized compounds in a research and development environment. These procedures should be adapted based on a thorough risk assessment of the specific compound's known or predicted properties.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel compounds like this compound. Our goal is to furnish you with the critical information needed to maintain a safe laboratory environment while working with potentially hazardous materials.

I. Essential Personal Protective Equipment (PPE)

When handling a novel compound with unknown toxicity and physicochemical properties, a conservative approach to PPE is paramount. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.

Risk Level Task Example Gloves Eye Protection Respiratory Protection Protective Clothing
Low Dilute solution handling in a well-ventilated areaNitrile or NeopreneANSI Z87.1 rated safety glassesNot generally requiredStandard lab coat
Moderate Weighing and preparing stock solutions of powderDouble-gloving with Nitrile or NeopreneChemical splash gogglesN95 or higher respiratorChemical-resistant lab coat
High Handling of neat powder outside of a containment deviceDouble-gloving with Butyl rubber or VitonFull-face shield with chemical splash gogglesPowered Air-Purifying Respirator (PAPR)Disposable chemical-resistant suit

II. Standard Operating Procedure: Weighing and Solubilizing this compound Powder

This protocol outlines the step-by-step procedure for safely weighing a powdered form of a potent, novel compound and preparing a stock solution.

Objective: To accurately weigh 10 mg of this compound and dissolve it in a suitable solvent to create a 10 mg/mL stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • 1.5 mL microcentrifuge tubes

  • Waste disposal bags for contaminated sharps and solids

Procedure:

  • Preparation:

    • Don all required PPE for moderate risk activities as detailed in the table above.

    • Ensure the analytical balance is located inside a certified chemical fume hood or other suitable containment device.

    • Decontaminate the work surface and the balance with an appropriate cleaning agent.

    • Pre-label all necessary tubes.

  • Weighing:

    • Place a new piece of weighing paper on the analytical balance and tare.

    • Carefully transfer approximately 10 mg of this compound powder onto the weighing paper using a clean spatula. Avoid creating airborne dust.

    • Record the exact weight.

  • Solubilization:

    • Carefully fold the weighing paper and transfer the powder into a pre-labeled 1.5 mL microcentrifuge tube.

    • Using a calibrated pipette, add the calculated volume of solvent to the tube to achieve a final concentration of 10 mg/mL.

    • Securely cap the tube.

    • Vortex the tube until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Cleanup and Disposal:

    • Dispose of the used weighing paper, pipette tips, and any other contaminated disposable materials in the designated hazardous waste stream.

    • Wipe down the spatula, work surface, and any equipment with an appropriate deactivating solution or solvent.

    • Remove outer gloves and dispose of them in the hazardous waste.

    • Remove remaining PPE as per institutional guidelines.

    • Wash hands thoroughly with soap and water.

III. Visual Workflow Guides

The following diagrams illustrate key decision-making and procedural workflows for the safe handling of novel compounds.

Hazard_Assessment_and_PPE_Selection cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 PPE Selection cluster_3 Final Protocol Start Start: New Compound this compound KnownData Review existing data (literature, SDS of analogs) Start->KnownData PredictToxicity Predictive toxicology (in silico modeling) KnownData->PredictToxicity AssessExposure Assess potential exposure routes and quantities PredictToxicity->AssessExposure DetermineRisk Determine risk level (Low, Moderate, High) AssessExposure->DetermineRisk SelectGloves Select appropriate gloves DetermineRisk->SelectGloves SelectEye Select eye/face protection DetermineRisk->SelectEye SelectRespiratory Select respiratory protection DetermineRisk->SelectRespiratory SelectClothing Select protective clothing DetermineRisk->SelectClothing FinalizeSOP Finalize Standard Operating Procedure (SOP) SelectGloves->FinalizeSOP SelectEye->FinalizeSOP SelectRespiratory->FinalizeSOP SelectClothing->FinalizeSOP Proceed Proceed with experiment FinalizeSOP->Proceed

Caption: Hazard assessment and PPE selection workflow for novel compounds.

Chemical_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Cleanup A Review SOP B Don appropriate PPE A->B C Prepare work area (fume hood) B->C D Retrieve this compound from storage C->D E Perform experimental procedure D->E F Securely seal and store unused this compound E->F G Segregate waste (solid, liquid, sharps) E->G H Decontaminate work surfaces and equipment F->H G->H I Doff PPE in correct order H->I J Wash hands thoroughly I->J

Caption: Standard operating procedure for chemical handling and disposal.

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